5-ethoxy-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide
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Overview
Description
5-ethoxy-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with ethoxy, methoxybenzyl, and dimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide typically involves the following steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 4-methoxybenzylamine in the presence of a base such as triethylamine. This reaction forms the sulfonamide linkage.
Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction, where the intermediate product is treated with ethyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-ethoxy-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonic acid.
Reduction: Formation of 5-ethoxy-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
5-ethoxy-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-ethoxy-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide
- 5-ethoxy-2,4-dimethylbenzenesulfonamide
- N-(4-methoxybenzyl)-5-ethoxybenzenesulfonamide
Uniqueness
5-ethoxy-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide is unique due to the specific combination of substituents on the benzene ring. The presence of both ethoxy and methoxybenzyl groups, along with the dimethyl substitution, imparts distinct chemical and biological properties that differentiate it from other sulfonamides.
Properties
IUPAC Name |
5-ethoxy-N-[(4-methoxyphenyl)methyl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-5-23-17-11-18(14(3)10-13(17)2)24(20,21)19-12-15-6-8-16(22-4)9-7-15/h6-11,19H,5,12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZACTJYOZUMTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NCC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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